Gaegurin-1
Description
The innate immune system represents the first line of defense against potential pathogens. A key element of this system is the production of antimicrobial peptides (AMPs), which are gene-encoded, short peptides typically less than 100 amino acids in length. tandfonline.comresearchgate.net AMPs are characterized by their amphipathic nature, possessing both hydrophobic and cationic amino acids spatially arranged, which allows them to interact with and disrupt microbial membranes. tandfonline.com This mechanism contributes to their broad-spectrum activity against bacteria, fungi, viruses, and protozoa, and importantly, makes it more difficult for microbes to develop resistance compared to conventional antibiotics. tandfonline.comfrontiersin.orgfrontiersin.org
Amphibian skin serves as an extraordinarily rich source of diverse bioactive peptides, including AMPs. e-fas.orgallenpress.commdpi.comannualreviews.orgfrontiersin.org The skin contains specialized granular glands that secrete a variety of compounds, many of which are involved in defense against predators and microorganisms. frontiersin.orgnih.gov The abundance and diversity of peptides found in amphibian skin have made them a significant focus for biomedical research. e-fas.orgallenpress.comannualreviews.org
Gaegurin-1 was initially discovered and isolated from the skin of the native Korean frog Rana rugosa. google.compsu.edu This isolation typically involves methods such as extraction from skin samples using solutions like methanol or ethanol, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) for purification. e-fas.org
The nomenclature and classification of amphibian skin peptides, including this compound, have evolved over time. Peptides are often grouped into families based on similarities in their amino acid sequences and structural characteristics. mdpi.comimrpress.com this compound is classified within the esculentin-2 family of peptides. google.com Other related gaegurins, such as Gaegurin-5 and Gaegurin-6, are included in the brevinin-1 (B586460) family. google.comebi.ac.uk A proposed consistent nomenclature for AMPs from the Ranidae family, which includes Rana rugosa, assigns peptides to families based on sequence similarity. mdpi.com
Here is a table summarizing the classification of some Gaegurin peptides:
| Peptide Name | Family Classification (Based on Sequence Similarity) |
| This compound | Esculentin-2 family |
| Gaegurin-2 | Esculentin-2 family |
| Gaegurin-3 | Esculentin-2 family |
| Gaegurin-4 | Esculentin-2 family |
| Gaegurin-5 | Brevinin-1 family |
| Gaegurin-6 | Brevinin-1 family |
Gaegurins, including this compound, are known to exhibit a broad spectrum of antimicrobial activity against various microorganisms. psu.edu Research findings indicate that Gaegurin-4, a member of the same family as this compound (Family I), is a 37-residue peptide. psu.edunih.gov Structural studies using NMR spectroscopy on Gaegurin-4 in membrane-mimicking environments have revealed key features. psu.edunih.gov Gaegurin-4 adopts a structure with two amphipathic helices connected by a flexible loop. psu.edunih.gov An intramolecular disulfide bridge is present near the C-terminus. psu.edunih.gov These structural characteristics, particularly the amphipathicity, are crucial for the interaction of AMPs with microbial membranes. tandfonline.comfrontiersin.orgnih.gov
While specific detailed research findings solely on this compound's structure and activity were not extensively detailed in the provided search results beyond its classification and general antimicrobial activity as a gaegurin, studies on related gaegurins like Gaegurin-4 and Gaegurin-5 provide insights into the characteristics likely shared by this compound. For instance, the presence of a proline residue in some AMPs, such as the Pro14 in an analogue derived from gaegurin, can influence the peptide's structure (forming a helix-hinge-helix) and affect its activity and membrane penetration. plos.org Disulfide bridges are also noted as structural features in some AMPs, including this compound, contributing to their stability and function. nih.gov
Further detailed research on this compound itself would be necessary to fully elucidate its specific structural determinants, precise spectrum of activity, and mechanisms of action at a molecular level.
Properties
bioactivity |
Antibacterial, Antifungal, Antiparasitic |
|---|---|
sequence |
SLFSLIKAGAKFLGKNLLKQGACYAACKASKQC |
Origin of Product |
United States |
Discovery and Biological Origin of Gaegurin 1
Isolation from Glandirana emeljanovi (formerly Rana rugosa) Skin Secretions
Gaegurin-1 is a member of a family of antimicrobial peptides (AMPs) that were originally isolated from the skin secretions of the Korean frog Glandirana emeljanovi, which was formerly classified as Rana rugosa. nih.govresearchgate.net The discovery of these peptides, named "gaegurins" after the Korean word for frog, "Gaegury," marked a significant contribution to the field of amphibian-derived bioactive compounds. mdpi.com Amphibian skin is a rich source of such peptides, which form a crucial part of the frog's innate immune system, offering protection against a wide range of pathogens in their environment. researchgate.netnih.gov
The isolation process involved collecting the skin secretions of the frog, which are often released in response to mild stress or stimulation. These secretions contain a complex mixture of biologically active molecules. Through techniques such as high-pressure liquid chromatography, researchers were able to separate the individual peptide components from this mixture. nih.gov This led to the successful purification of several distinct peptides, one of which was identified as this compound.
The taxonomic history of the source organism is noteworthy. Initially, the frog found in Korea was identified as Rana rugosa. However, subsequent analysis of the antimicrobial peptides in their skin secretions, including the gaegurins, revealed significant differences from the peptides found in the Rana rugosa species from Japan. mdpi.com This molecular-level evidence was instrumental in the reclassification of the Korean frog as a distinct species, now known as Glandirana emeljanovi. mdpi.com
Initial Characterization and Identification of this compound Family Members
Following the successful isolation, the initial characterization of the gaegurin family of peptides commenced. In the primary study, six antimicrobial peptides were identified and designated as gaegurins. nih.gov The primary structures of these peptides were determined using automated Edman degradation, a method for sequencing amino acids in a peptide. nih.gov
A defining feature identified across all the isolated gaegurins was the presence of a C-terminal "Rana box" motif. nih.govmdpi.com This motif consists of a heptapeptide (B1575542) sequence containing two cysteine residues that form an intramolecular disulfide bond, creating a cyclic structure. nih.govmdpi.com This structural feature is conserved among many antimicrobial peptides found in various Rana species. nih.gov
The initial group of six gaegurins was found to fall into different groups based on sequence homology. mdpi.com Under a more recent systematic nomenclature for amphibian peptides, some of the original gaegurins have been reclassified. For instance, the peptide originally named gaegurin 1 is now also referred to as brevinin-2EMa. mdpi.com Similarly, gaegurin 5 and gaegurin 6 are now also known as brevinin-1EMa and brevinin-1EMb, respectively. researchgate.net
The initial studies revealed that the Gaegurin family of peptides, including this compound, exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. nih.govuniprot.org This potent and wide-ranging activity, coupled with low hemolytic (red blood cell-damaging) activity, highlighted their potential as templates for the development of new therapeutic agents. nih.govnih.gov
Table 1: The Gaegurin Family Peptides and their Reclassification
| Original Name | Reclassified Name |
|---|---|
| Gaegurin 1 | Brevinin-2EMa |
| Gaegurin 2 | Brevinin-2EMb |
| Gaegurin 3 | Brevinin-2EMb' |
| Gaegurin 4 | Esculentin-2EM |
| Gaegurin 5 | Brevinin-1EMa |
| Gaegurin 6 | Brevinin-1EMb |
Structural Characteristics and Conformational Analysis of Gaegurin 1
Primary Sequence Features and Amino Acid Composition
The primary structure of Gaegurin-1 (GGN1) consists of a linear sequence of 33 amino acid residues. nih.gov Other characterized gaegurins, such as Gaegurin 4 (GGN4) and Gaegurin 5 (GGN5), are composed of 37 and 24 amino acids, respectively. nih.gov Analysis of the amino acid composition reveals the presence of residues critical for specific structural features, including cysteine residues involved in disulfide bond formation and proline residues known to influence peptide backbone flexibility and induce structural kinks. nih.gov
Secondary Structural Elucidation in Membrane-Mimetic Environments
The secondary structure of this compound and related gaegurins has been extensively studied using spectroscopic methods, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, in environments that mimic biological membranes. nih.gov In aqueous solutions, gaegurins typically exhibit a disordered or random coil conformation. nih.gov However, upon exposure to membrane-mimetic environments, such as solutions containing trifluoroethanol (TFE), dodecylphosphocholine (B1670865) (DPC) micelles, or SDS micelles, these peptides undergo a conformational transition. nih.gov
This transition is characterized by the adoption of more ordered secondary structures, which are crucial for their interaction with lipid bilayers.
A predominant secondary structural feature observed for gaegurins in membrane-mimetic environments is the formation of an alpha-helix. nih.gov Studies on GGN4, for instance, have shown that it adopts a significant alpha-helical conformation in the presence of TFE/water mixtures, DPC, and SDS micelles. nih.gov Similarly, other peptides from the brevinin-1 (B586460) family, which share structural characteristics with gaegurins, also form alpha-helical structures in TFE and SDS solutions. This alpha-helical structure is considered essential for the peptide's ability to interact with and potentially insert into lipid membranes.
Proline residues are often considered helix breakers due to their unique cyclic structure that restricts backbone rotation. However, in the context of gaegurins and other antimicrobial peptides, a strategically located proline residue can induce a significant kink or bend in the alpha-helical structure rather than completely disrupting it. For example, studies on a derivative of gaegurin and GGN5 have identified a central proline residue (P14 in GGN5) that leads to the formation of a pronounced helical kink.
This kink results in a curved helix and can reduce the helical stability in the region around the proline. The presence of this helical kink is not merely a structural anomaly but is suggested to play a functional role, potentially influencing the peptide's interaction with membranes and contributing to cell selectivity.
Tertiary Structural Elements and Disulfide Connectivity
In the context of gaegurins and related peptides, disulfide connectivity is a key feature of their tertiary structure, often involving a specific motif located at the C-terminus. nih.gov
A prominent tertiary structural element found in many gaegurins and other antimicrobial peptides from Rana frogs is the C-terminal "Rana box" motif. This motif is characterized as a conserved, cysteine-stabilized, heptapeptide (B1575542) loop structure formed by an intramolecular disulfide bond. For instance, GGN4 contains a disulfide bridge between Cys31 and Cys37 in its C-terminus, which is part of this motif. nih.gov Similarly, GGN5 has an intra-residue disulfide bridge in its C-terminus.
Amphipathic Character and its Spatial Orientation
This compound and other gaegurins, characteristic of many antimicrobial peptides, exhibit an amphipathic character. nih.gov This means they possess distinct regions with differing affinities for water: a hydrophobic (water-repelling) face and a hydrophilic (water-attracting) face. This amphipathicity arises from the specific arrangement of hydrophobic and hydrophilic amino acid residues in their primary sequence.
When gaegurins adopt an alpha-helical conformation in membrane-mimetic environments, the amino acid side chains are spatially oriented such that the hydrophobic residues are clustered on one side of the helix, while the hydrophilic and charged residues are exposed on the opposite side. This spatial separation of polar and nonpolar surfaces is critical for the peptide's interaction with lipid membranes. The positively charged residues (such as lysine (B10760008) and arginine) on the hydrophilic face are attracted to the negatively charged headgroups of lipids in bacterial membranes, facilitating initial binding. The hydrophobic face then interacts with the nonpolar core of the lipid bilayer, promoting insertion or association with the membrane. The presence of a helical kink, as induced by a proline residue, can further influence this spatial orientation and the peptide's mode of membrane interaction, potentially leading to a diagonal insertion into the bilayer with the hydrophobic cluster embedded more deeply.
Data Tables
Based on the information above, here are some key structural features of characterized gaegurins:
| Feature | This compound (GGN1) | Gaegurin 4 (GGN4) | Gaegurin 5 (GGN5) |
| Length (amino acids) | 33 | 37 | 24 |
| Source Organism | Glandirana rugosa | Rana rugosa | Rana rugosa |
| Central Proline Residue | Likely present | Present (Position 14 in related peptides) | Present (Position 14) |
| C-terminal Disulfide Bond | Likely present | Present (Cys31-Cys37) nih.gov | Present |
| Rana Box Motif | Likely present | Present | Present |
| Predominant Secondary Structure in Membrane-Mimetic Environments | Alpha-helix | Alpha-helix nih.gov | Alpha-helix |
| Amphipathic Character | Yes | Yes nih.gov | Yes |
Biophysical Properties Influencing Membrane Interaction
The interaction of this compound with cell membranes is a critical aspect of its biological activity. Studies have focused on understanding the biophysical properties that govern this interaction, including its structure in membrane-mimicking environments and its affinity for different lipid compositions.
This compound adopts an alpha-helical structure, particularly in membrane-mimicking environments. researchgate.netnih.gov This helical conformation is crucial for its ability to interact with and disrupt membranes. The presence of a central proline residue (P14) in this compound introduces a kink in its alpha-helix. researchgate.netnih.gov This structural feature is considered functionally significant, potentially facilitating the peptide's insertion into the membrane lipid bilayer and subsequent disruption of membrane integrity. researchgate.net Studies comparing this compound (P14) with an alanine (B10760859) derivative (P14A), where the proline is replaced by alanine, have shown that P14 exhibits a pronounced kink, unlike the more uniform helix of P14A. researchgate.netnih.gov This difference in helical structure correlates with differences in antibacterial activity and membrane binding. researchgate.netnih.gov
Electrostatic interactions between the peptide and lipid membranes are believed to be a dominant factor driving the antibacterial activity of this compound. researchgate.netnih.gov The peptide's cationic charge allows it to bind preferentially to negatively charged lipids, which are characteristic of bacterial membranes. researchgate.netnih.govnih.gov this compound and its P14A derivative showed comparable binding affinities for negatively charged lipids. However, this compound (P14) demonstrated a considerably reduced affinity for neutral lipids compared to negatively charged ones. researchgate.netnih.gov This suggests a selectivity for negatively charged membranes, contributing to its potential for selective toxicity towards bacteria over host cells, which typically have zwitterionic outer membranes. nih.gov
The stability of the alpha-helix in this compound also modulates its binding to membranes driven by electrostatic interactions. researchgate.netnih.gov The destabilized alpha-helix in this compound (P14) compared to the more stable helix in the P14A derivative is associated with greater antibacterial activity, implying that the helical kink plays an important role in disrupting bacterial membranes. researchgate.netnih.gov
While the precise mechanism of membrane disruption by this compound can involve various models proposed for antimicrobial peptides, such as pore formation (barrel-stave, carpet, or toroidal models) or membrane thinning and disruption, the initial interaction is heavily influenced by the peptide's charge, amphipathicity, and structural flexibility afforded by residues like proline. nih.govfrontiersin.orgrsc.org
| Biophysical Property | Observation/Finding | Reference |
| Secondary Structure in Membrane Mimics | Adopts alpha-helical structure. researchgate.netnih.gov | researchgate.netnih.gov |
| Effect of Proline (P14) | Introduces a kink in the alpha-helix. researchgate.netnih.gov | researchgate.netnih.gov |
| Binding to Negatively Charged Lipids | Comparable high affinity for this compound and P14A. researchgate.netnih.gov | researchgate.netnih.gov |
| Binding to Neutral Lipids | Considerably reduced affinity for this compound (P14) compared to negatively charged lipids. researchgate.netnih.gov | researchgate.netnih.gov |
| Helical Stability | This compound (P14) has reduced helical stability compared to P14A. researchgate.netnih.gov | researchgate.netnih.gov |
| Electrostatic Interaction | Dominant factor for antibacterial activity and membrane binding. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| Amphipathic Cooperativity | Decisive factor for activity and selectivity (observed in analogues). acs.orgnih.gov | acs.orgnih.gov |
| Tryptophan Residue (Analogues) | Plays an anchoring role in membrane interaction. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |
Biological Activities of Gaegurin 1 and Its Analogues: in Vitro Investigations
Antimicrobial Efficacy and Spectrum of Activity
Gaegurin-1 and its analogues exhibit broad-spectrum antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.orgnih.govnih.gov The mechanism often involves interaction with and disruption of microbial cell membranes. wikipedia.org
This compound has shown potent activity against several Gram-positive bacterial strains. Studies have determined minimum inhibitory concentration (MIC) values for this compound against Micrococcus luteus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov Gaegurin 4 (GGN4), an antimicrobial peptide from a Korean frog, has been noted to be five times more potent against Gram-positive bacteria compared to Gram-negative strains. wikipedia.org An analogue, Gaegurin-LK1, also demonstrates antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov
Specific MIC values for this compound against select Gram-positive bacteria are presented in the table below:
| Bacterial Strain | MIC (µg/ml) | Source |
| Micrococcus luteus | 5 | nih.gov |
| Staphylococcus epidermidis | 50 | nih.gov |
| Bacillus subtilis | 50 | nih.gov |
In addition to its effects on Gram-positive bacteria, this compound is also active against a range of Gram-negative bacterial strains. Reported MIC values for this compound include those against Klebsiella pneumoniae, Shigella dysentariae, Pseudomonas putida, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Gaegurin-LK1 has shown activity against Gram-negative bacteria including E. coli ML-35P and P. aeruginosa PA01. nih.gov
Specific MIC values for this compound against select Gram-negative bacteria are presented in the table below:
| Bacterial Strain | MIC (µg/ml) | Source |
| Klebsiella pneumoniae | 100 | nih.gov |
| Shigella dysentariae | 25 | nih.gov |
| Pseudomonas putida | 50 | nih.gov |
| Pseudomonas aeruginosa | 50 | nih.gov |
| Escherichia coli | 25 | nih.gov |
| E. coli ML-35P | 50.0 µM | nih.gov |
| P. aeruginosa PA01 | 10.0 µM | nih.gov |
Gaegurin peptides also possess antifungal properties. This compound has demonstrated activity against fungal species such as Saccharomyces cerevisiae and Candida albicans. nih.gov Gaegurin-LK1 is also reported to have activity against C. albicans. nih.gov
Specific MIC values for this compound against select fungi are presented in the table below:
| Fungal Species | MIC (µg/ml) | Source |
| Saccharomyces cerevisiae | >200 | nih.gov |
| Candida albicans | >200 | nih.gov |
Anticancer Potential and Selectivity
Beyond their antimicrobial effects, Gaegurin peptides, particularly Gaegurin 5 and Gaegurin 6, and their synthetic analogues, have been investigated for their potential as anticancer agents. These studies have focused on their cytotoxic activity against various cancer cell lines and their ability to selectively target neoplastic cells. nih.govnih.gov
Gaegurin 5 and 6 have shown selective cytotoxic activity against a range of human tumor cell types in vitro. nih.gov Gaegurin 5 and two of its synthetic analogues have demonstrated selective antitumor activity against HCT116 colon and MCF-7 breast carcinoma cells. nih.govnih.gov Similarly, Gaegurin 6 and a synthetic analogue, PTP7, have exhibited broad antitumor activity against various human cancer cells, including a multidrug-resistant variant of the MCF-7 breast cancer cell line. nih.govnih.gov Some undecapeptide analogues derived from Gaegurin 5 have also shown anticancer activities against various tumor cell lines. nih.govnih.gov
A crucial aspect of the therapeutic potential of Gaegurin peptides is their differential selectivity, showing greater toxicity towards cancer cells compared to normal, non-malignant cells. Gaegurin 5 and 6, along with their synthetic analogues, have demonstrated selective anticancer cytotoxicity with minimal effect on normal cells. nih.govnih.gov For instance, Gaegurin 6 and its analogue PTP7 showed no detectable cytotoxicity against peripheral blood mononuclear cells and minimal hemolytic activity. nih.gov Studies on Gaegurin 5 and its analogues also indicated minimal hemolytic activity while effectively killing cancer cells. nih.gov This selective toxicity is believed to be related to differences in the membrane composition between cancer cells (often having a higher abundance of negatively charged molecules on the outer membrane) and normal mammalian cells (with more neutral membranes). nih.govdrugs.comsemanticscholar.org
Based on the available search results, specific scientific literature detailing the in vitro immunomodulatory properties, including modulation of cytokine production and potential anti-inflammatory effects, solely for the chemical compound "this compound" could not be retrieved within the scope of this request.
Searches for "this compound" primarily yielded information related to other compounds such as "Galectin-1" and "Gaegurin 4". While these related compounds have been studied for their immunomodulatory activities in in vitro models, the strict instruction to focus exclusively on "this compound" prevents the inclusion of data pertaining to other substances.
Therefore, it is not possible to generate a detailed article structured around the provided outline sections 4.3, 4.3.1, and 4.3.2 with specific research findings and data tables for this compound based on the current search results.
Mechanisms of Action at the Molecular and Cellular Level
Membrane Interaction and Disruption Mechanisms
Gaegurin-1's interaction with microbial membranes is a multi-step process that ultimately leads to membrane permeabilization and cell death. This process is influenced by the distinct characteristics of microbial membranes compared to host cell membranes, contributing to the peptide's selective toxicity.
Electrostatic Interactions with Anionic Membrane Components
Electrostatic interactions play a crucial role in the initial binding of this compound to microbial membranes. Microbial cell membranes, particularly those of bacteria, are characterized by a higher proportion of anionic lipids, such as phosphatidylglycerol and cardiolipin, compared to the zwitterionic lipids that dominate mammalian cell membranes. nih.gov this compound, being a cationic peptide, is electrostatically attracted to the negatively charged surface of microbial membranes. nih.govresearchgate.netacs.orgmdpi.com This initial electrostatic attraction facilitates the accumulation of the peptide on the membrane surface, which is a critical step before insertion and disruption occur. Studies on other gaegurin peptides, such as Gaegurin 4, support the importance of negative surface charges on bacterial membranes for strong electrostatic interaction and subsequent activity. nih.govkoreascience.krkoreamed.org
Hydrophobic Insertion into Lipid Bilayers
Following the initial electrostatic attraction, the hydrophobic regions of this compound interact with the hydrophobic core of the lipid bilayer. imrpress.commdpi.comuc.pt The amphipathic nature of this compound, possessing both hydrophilic (charged) and hydrophobic amino acid residues, is essential for this interaction. imrpress.commdpi.comuc.pt While electrostatic interactions mediate binding to the membrane surface, hydrophobic interactions drive the insertion of the peptide into the non-polar environment of the lipid bilayer. acs.orguc.ptuib-csic.es This insertion can lead to changes in membrane fluidity and organization. uc.pt The presence of a proline residue in this compound has been suggested to introduce a kink in its alpha-helical structure, which may play a role in the disruption of bacterial membranes. researchgate.net
Permeabilization and Pore Formation Models
The interaction of this compound with the lipid bilayer results in membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. imrpress.comuc.ptmdpi.comembopress.org Several models have been proposed to describe how AMPs, including gaegurins, induce membrane permeabilization, with pore formation being a prominent mechanism. koreascience.krnih.govnih.govru.nl These models include the barrel-stave model and the toroidal pore model. In the barrel-stave model, peptide monomers insert into the membrane and aggregate to form a pore lined by the peptides. uc.pt In the toroidal pore model, the peptides induce a curvature in the lipid bilayer, forming a pore lined by both peptides and lipid headgroups. ru.nlmdpi.com Studies on Gaegurin 4, a related peptide, suggest pore-like damages in bacterial membranes. nih.govkoreascience.krkoreamed.org The specific pore formation model utilized by this compound may depend on factors such as peptide concentration and membrane composition.
Impact on Membrane Integrity and Ion Flux
The permeabilization of the microbial membrane by this compound directly impacts its integrity and disrupts essential cellular functions, particularly ion homeostasis. nih.govru.nlresearchgate.netsemanticscholar.org The formation of pores or other disruptive structures in the membrane leads to increased permeability to ions, such as K⁺. nih.govkoreascience.krkoreamed.orgresearchgate.net The efflux of vital ions and leakage of other intracellular molecules disrupt the electrochemical gradient across the membrane, leading to metabolic collapse and cell death. embopress.orgnih.govresearchgate.net Research on Gaegurin 4 has demonstrated that it induces K⁺ efflux from bacterial cells, correlating with its antimicrobial activity. nih.govkoreascience.krkoreamed.org This disruption of ion flux is a key consequence of this compound's membrane-targeting mechanism.
Exploration of Intracellular Targets and Signaling Pathways (Non-Clinical)
While membrane disruption is considered the primary mechanism of action for many AMPs, including gaegurins, some studies suggest the possibility of intracellular targets or modulation of signaling pathways, particularly in a non-clinical context or for certain peptide types. imrpress.comresearchgate.netmdpi.com
Inhibition of Specific Molecular Targets in Bacterial Growth
Some AMPs, particularly proline-rich peptides, have been shown to enter bacterial cells without causing significant membrane lysis and inhibit the activity of specific intracellular molecular targets essential for bacterial growth. researchgate.netacs.org While this compound is primarily known for its membrane-lytic activity, the potential for intracellular interactions, especially with specific molecular targets involved in bacterial processes, has been explored for some AMPs. imrpress.commdpi.com However, detailed research specifically on this compound's potential intracellular targets and their inhibition in bacterial growth needs further investigation based on the provided search results, which primarily emphasize its membrane-disrupting properties. researchgate.netacs.org
Modulation of Intracellular Signaling Cascades in Target Cells
The precise mechanisms by which this compound specifically modulates intracellular signaling cascades in target cells are not extensively detailed in the currently available literature. However, studies on other antimicrobial peptides, including those from amphibian sources and related to gaegurins, provide insights into potential pathways that may be affected.
Antimicrobial peptides can interact with various cellular components and pathways upon entering the cytoplasm or after causing membrane perturbations. Some AMPs have been shown to influence signaling pathways critical for cell survival, proliferation, and death. For instance, brevinin-2MP, another peptide from frog skin, has been reported to inactivate MAPK/NF-κB pathways in lipopolysaccharide-sensitized macrophage cells nih.gov. While this finding is not directly related to this compound or cancer cells, it illustrates that amphibian AMPs can modulate key signaling nodes like MAPK and NF-κB, which are frequently dysregulated in cancer.
Another study investigating synthetic undecapeptide analogs derived from a fragment of gaegurin 5 indicated that these peptides could modulate gene expression related to apoptosis genecards.org. This suggests that gaegurin-related peptides can influence intracellular processes at the transcriptional level, potentially impacting signaling pathways that regulate gene expression programs associated with cell death.
However, direct experimental evidence specifically demonstrating how this compound interacts with and modulates defined intracellular signaling cascades within cancer cells remains limited in the reviewed literature. Further research is needed to elucidate the specific signaling pathways affected by this compound and the molecular events triggered by its presence within target cells.
Induction of Apoptosis in Cancer Cells (Mechanistic Studies)
A significant aspect of the anticancer activity of gaegurins and other AMPs is their ability to induce apoptosis in cancer cells nih.govmol-scientific.com. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. AMPs can trigger apoptosis through various intrinsic and extrinsic pathways.
One prominent mechanism involves the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm nih.govmol-scientific.com. The release of cytochrome c can then activate a cascade of caspases, which are key executioners of the apoptotic program mol-scientific.com. Studies on other AMPs, such as pardaxin, have demonstrated this mitochondrial-mediated apoptotic pathway involving reduced mitochondrial membrane potential, cytochrome c release, and activation of caspases 3 and 7 mol-scientific.com.
While specific detailed mechanistic studies focusing solely on this compound's induction of apoptosis are not widely available, research on related gaegurins and their derivatives supports this mode of action. Gaegurin 5 and Gaegurin 6 have been shown to exhibit selective cytotoxic activity against neoplastic cells and induce apoptosis nih.gov. Furthermore, derivatives of the Gaegurin II sub-family have been found to induce both cell cycle arrest and apoptosis in multidrug-resistant cancer cells, highlighting their potential against challenging cancer phenotypes mol-scientific.com.
Studies on synthetic undecapeptide analogs derived from a fragment of gaegurin 5 have provided more detailed insights, indicating that these peptides induce cell death via proapoptotic pathways genecards.org. These studies also observed the modulation of gene expression related to apoptosis in treated cancer cells genecards.org. This suggests that, in addition to direct membrane interactions and mitochondrial effects, gaegurin-related peptides can influence the expression of genes involved in the apoptotic machinery, further promoting cell death.
Structure Activity Relationship Sar Studies of Gaegurin 1
Influence of Primary Sequence Modifications
The linear arrangement of amino acids in Gaegurin-1, its primary sequence, is a fundamental determinant of its activity. Alterations to this sequence through substitutions, additions, or deletions can significantly impact the peptide's efficacy against microorganisms.
Amino Acid Substitutions and Their Impact on Biological Activity
Amino acid substitutions in this compound have been shown to have varied effects on its antimicrobial activity. For instance, substituting the central proline residue (P14 in Gaegurin 5) with alanine (B10760859) resulted in a reduction of antimicrobial activity. researchgate.netnih.gov This suggests a critical role for proline at this position. Studies on analogues of Gaegurin 5 have also shown that single tryptophanyl substitutions at certain positions can yield active peptides, particularly when the substitution occurs at the hydrophobic-hydrophilic interface of the amphipathic helical structure. nih.gov Tryptophan at this position appears to play an important role in the peptide's interaction with membranes. nih.gov
Below is a conceptual table illustrating the potential impact of amino acid substitutions based on research findings:
| Original Residue | Position (Example from Gaegurin 5) | Substituted Residue | Impact on Antimicrobial Activity | Reference |
| Proline (P) | 14 | Alanine (A) | Reduced activity | researchgate.netnih.gov |
| (Various) | Hydrophobic-hydrophilic interface | Tryptophan (W) | Can restore/confer activity in inactive fragments | nih.govrsc.org |
Significance of Hydrophobic and Cationic Residues
The balance and distribution of hydrophobic and cationic amino acid residues are critical for the activity of this compound, as is common for many AMPs. mdpi.comindexcopernicus.comrsc.org Cationic residues, such as lysine (B10760008) and arginine, are essential for the initial electrostatic interaction with the negatively charged surface of bacterial membranes. mdpi.comrsc.org Hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer. mdpi.com Studies indicate that increasing both the hydrophobicity and cationic charge of AMP analogues can enhance antimicrobial activity. rsc.orgmdpi.com The proper presentation of these side chains on the peptide's surface is crucial for membrane perturbation and other biological functions. cabidigitallibrary.org
Role of Secondary and Tertiary Structural Motifs
Beyond the linear sequence, the three-dimensional folding of this compound significantly influences its interaction with target membranes.
Importance of Helical Stability and Kink Morphology
Gaegurin peptides often adopt an alpha-helical structure, which is important for their activity. nih.govnih.gov The stability of this helical conformation is linked to antimicrobial potency. For example, in Gaegurin 5, a straight and rigid helix formed by replacing proline with alanine was more stable than the native kinked helix, and this increased stability was related to antimicrobial activity. nih.gov
A notable structural feature in some gaegurins is a helical kink, often associated with a proline residue. researchgate.netnih.govmdpi.comnih.gov This kink can influence the peptide's interaction with membranes and pore formation. nih.govelifesciences.org While proline is generally known as a helix breaker, its presence in alpha-helical AMPs like gaegurin suggests a specific functional role related to this kinked morphology. researchgate.net The position of the kink can affect the morphology of membrane pores formed by the peptide. nih.govelifesciences.org
Determinants of Amphipathicity and Charge Distribution
Amphipathicity, the property of having distinct hydrophobic and hydrophilic faces, is a hallmark of many membrane-active AMPs, including gaegurins. nih.govuclan.ac.ukmdpi.comnih.gov This characteristic allows the peptide to interact favorably with both the hydrophobic core and the charged headgroups of lipid bilayers. mdpi.com The distribution of cationic charges along the hydrophilic face and hydrophobic residues along the hydrophobic face is crucial for the peptide's ability to bind to and insert into bacterial membranes. mdpi.comcabidigitallibrary.org The hydrophobic moment, a measure of amphipathicity, is considered a strong indicator of AMP activity. mdpi.com Studies on gaegurin analogues highlight the importance of the hydrophobic-hydrophilic interface for activity and membrane interaction. nih.govrsc.orgresearchgate.net
Optimized Amphipathic Moment for Efficacy and Selectivity
The amphipathic nature of this compound, characterized by the segregation of hydrophilic and hydrophobic residues onto distinct faces of its secondary structure, is a critical determinant of its interaction with biological membranes and, consequently, its biological activity and selectivity mdpi.comcabidigitallibrary.org. Many antimicrobial peptides, including those that adopt an α-helical structure in membrane-mimicking environments, exhibit amphipathic topologies cabidigitallibrary.orgpnas.org. This spatial arrangement allows the hydrophilic, often positively charged, face to interact with the negatively charged headgroups of bacterial membrane lipids, while the hydrophobic face can insert into the lipid bilayer pnas.orgrsc.org.
The optimization of the amphipathic moment is essential for achieving a balance between potent antimicrobial activity and low toxicity towards mammalian cells pnas.orgacs.org. A proper distribution of charged and hydrophobic residues on the peptide surface determines its membrane perturbation potential cabidigitallibrary.org. Studies on this compound and its analogs have highlighted the importance of maintaining this amphipathicity. For instance, a proline residue at a specific position in Gaegurin has been shown to introduce a bend in the structure, which, while breaking a perfect alpha-helix, retains the amphipathic character and may enhance activity and selectivity researchgate.net. Modifications that disrupt this amphipathic balance can lead to reduced activity or increased toxicity mdpi.com.
Data from SAR studies often involves comparing the activity (e.g., Minimal Inhibitory Concentration - MIC) and toxicity (e.g., Hemolytic Concentration 50% - HC₅₀) of this compound analogs with varying degrees of amphipathicity. The selectivity is frequently expressed as the therapeutic index (TI = HC₅₀/MIC) acs.org.
Peptide Engineering and Rational Design of Gaegurin 1 Analogues
Approaches for Enhanced Biological Activity
Optimization Through Truncation and Lengthening Strategies
Truncation and lengthening strategies involve modifying the length of the peptide chain. Studies on Gaegurin 5, a related gaegurin peptide, have shown that the N-terminal 13 residues represent the minimal requirement for biological activity. nih.gov Developing shorter peptides can be advantageous for cost-effectiveness, tissue penetration, and reduced immunogenicity and toxicity. mdpi.com For instance, undecapeptide analogues derived from an inactive N-terminal fragment (residues 1-11) of Gaegurin 5 were found to exhibit antimicrobial and anticancer activities after specific amino acid substitutions. acs.org While truncation can maintain or even enhance activity in some cases, removing certain regions, such as the C-terminal "Rana box" motif in some brevinin peptides (a related family), can have varying effects on activity and hemolytic properties. mdpi.com
Strategic Amino Acid Substitutions for Potency
Amino acid substitutions are a key strategy for optimizing the potency of Gaegurin-1 analogues. The position and nature of substituted amino acids can significantly impact the peptide's helical stability, amphipathicity, and interaction with target membranes. nih.govnih.gov For example, single tryptophanyl substitutions at specific positions in an inactive 11-residue analogue of Gaegurin 5 yielded active peptides. nih.gov Tryptophan residues, particularly at the hydrophobic-hydrophilic interface of the amphipathic helix, play an important anchoring role for membrane interaction. nih.govacs.org Increasing the number of tryptophan residues and substituting residues between the hydrophilic and hydrophobic ends with lysine (B10760008) have been explored to enhance antimicrobial and anticancer activity. google.com Studies have also shown that substituting leucine (B10760876) residues with less hydrophobic alanines can reduce hydrophobicity and charge, potentially influencing therapeutic properties. researchgate.netresearchgate.net Conversely, increasing positive charges by introducing more lysines can enhance antibacterial activity. researchgate.netmdpi.com The substitution of a central proline residue with alanine (B10760859) in gaegurin has been shown to reduce antibacterial activity, suggesting the importance of proline in maintaining a flexible helical kink crucial for membrane disruption. plos.orgresearchgate.net
Strategies for Modulating Selectivity
Modulating selectivity is crucial to ensure that this compound analogues preferentially target microbial or cancer cells while minimizing damage to host cells, particularly red blood cells (hemolytic activity). scispace.com This involves fine-tuning the peptide's physicochemical properties to exploit differences between target and host cell membranes. mdpi.commdpi.com
Modifications for Enhanced Specificity Towards Target Cells
Enhanced specificity towards target cells, such as bacteria or cancer cells, is achieved by designing peptides that selectively interact with the unique characteristics of their membranes. Bacterial membranes, for instance, have a higher content of anionic lipids compared to the zwitterionic membranes of mammalian cells. nih.gov The positive charge of cationic AMPs facilitates electrostatic interaction with negatively charged bacterial membranes. mdpi.comnih.gov Modifications that optimize the balance between positive charge, hydrophobicity, and amphipathicity are critical for achieving cell selectivity. mdpi.commdpi.com Amino acid substitutions can be used to generate species-specific derivatives by altering interactions with components like lipopolysaccharide (LPS) in Gram-negative bacteria or lipoteichoic acid (LTA) in Gram-positive bacteria. mdpi.complos.org The spatial arrangement of hydrophilic and hydrophobic residues in the amphipathic helix also plays a significant role in selective membrane permeabilization. acs.org
Development of Shortened and Modified Peptides
The development of shortened and modified this compound peptides is an active area of research aimed at creating more effective and safer therapeutic agents. This involves integrating the strategies of truncation, amino acid substitution, and other chemical modifications to optimize the peptide's properties. nih.govmdpi.comexplorationpub.com For example, potent 11-residue analogues of Gaegurin 5 with strong bactericidal activity and low hemolytic activity have been developed through systematic peptide engineering. nih.gov These shortened analogues retain key structural features like helical stability and amphipathicity that are crucial for activity. nih.govacs.org The rational design process involves analyzing the structure-activity relationships of various modifications to identify optimal sequences with desired potency and selectivity profiles. nih.govmdpi.comrsc.org The goal is to develop peptides that are not only potent against target pathogens but also exhibit minimal toxicity to host cells, paving the way for potential therapeutic applications. nih.govmdpi.comscispace.com
Identification of Minimal Bioactive Sequences
Research into gaegurin analogues has aimed to identify the shortest peptide sequences that retain significant biological activity. This is driven by the potential for reduced synthesis costs and simplified structures while maintaining efficacy. Studies on Gaegurin-5, a related 24-residue peptide, have shown that the N-terminal 13 residues are the minimal requirement for biological activity. nih.gov This finding highlights that the full-length peptide sequence may not be entirely necessary for its core function, and shorter, optimized fragments can be designed. Systematic peptide engineering and structural characterization have been used to identify these minimal bioactive sequences and understand the structural factors that contribute to their activity, such as helical stability, amphipathicity, and the presence of specific residues like tryptophan at the hydrophobic-hydrophilic interface. nih.govnih.gov
Chemical Modifications for Improved Stability and Function (e.g., Cyclization, Amidation)
Chemical modifications are frequently applied to peptide analogues to address limitations such as proteolytic degradation and improve their stability and function in biological environments. nih.govresearchgate.netmdpi.com Two common modifications explored for peptides, including AMPs like gaegurins, are cyclization and amidation. researchgate.net
Cyclization: Cyclization involves forming a cyclic structure within the peptide, often by creating a peptide bond between the N-terminus and C-terminus (head-to-tail cyclization) or between side chains. mdpi.comnih.govbiotage.com This modification can significantly reduce conformational flexibility, leading to increased resistance to exopeptidase degradation and potentially improved binding affinity and specificity to target membranes. mdpi.comnih.gov While head-to-tail cyclization can be synthetically challenging, particularly on solid supports, methods utilizing coupling reagents like TBTU have shown improved yields for cyclization reactions. biotage.comenamine.net Studies on other cyclic peptides, such as protegrin-1 (B1576752) (PG-1), a beta-hairpin antimicrobial peptide, have demonstrated the importance of disulfide bonds in stabilizing the cyclic structure and maintaining broad-spectrum antimicrobial activity. eurogentec.commdpi.com Although specific research on cyclization of this compound was not extensively detailed in the search results, the principles and techniques applied to other AMPs are relevant to the rational design of cyclic this compound analogues for enhanced stability.
Amidation: C-terminal amidation involves converting the free carboxylic acid group at the C-terminus of a peptide into a primary amide. nih.gov This modification is common in naturally occurring peptides and can influence their charge, solubility, and resistance to carboxypeptidase degradation, thereby increasing their half-life and potentially enhancing their interaction with negatively charged bacterial membranes. researchgate.netresearchgate.netnih.govnih.gov this compound itself possesses a C-terminal Rana box motif, and some brevinin-1 (B586460) peptides, a related family, contain a C-terminally amidated residue. mdpi.comnih.gov Research on other peptides, such as Glucagon-Like Peptide-1 (GLP-1), has shown that C-terminal amidation can enhance stability in plasma. researchgate.netnih.gov While the specific impact of amidation on this compound's stability and activity would require dedicated study, it is a recognized strategy in peptide engineering for improving the properties of linear peptides.
These peptide engineering strategies, focusing on identifying minimal active sequences and incorporating stabilizing modifications like cyclization and amidation, are crucial for the development of this compound analogues with improved therapeutic profiles.
Data Table: Examples of Peptide Modifications and Their Effects (Illustrative based on search results)
| Peptide Type/Analogue | Modification Type | Observed Effect(s) | Source (Illustrative) |
| Gaegurin-5 Analogue (13-mer) | Truncation | Retention of biological activity | nih.gov |
| GLP-1 Analogue | C-terminal Amidation | Enhanced stability in plasma | researchgate.netnih.gov |
| GLP-1 Analogue | Lipidation | Improved stability in human serum, improved glucose disposal efficiency | nih.gov |
| Protegrin-1 | Cyclization (Disulfide Bonds) | Stabilization of beta-sheet, broad-spectrum activity | eurogentec.commdpi.com |
| Brevinin-1E Analogue | Sequence Transposition | Reduced hemolytic activity, retained antibacterial activity | nih.gov |
Biophysical and Biochemical Characterization Methodologies in Gaegurin 1 Research
Spectroscopic Techniques for Conformational Analysis
Spectroscopic methods are fundamental tools in Gaegurin-1 research, allowing for the analysis of the peptide's secondary structure and conformational changes under different conditions, particularly in the presence of membrane-mimetic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of molecules. uvic.ca For Gaegurin peptides, NMR spectroscopy has been instrumental in determining solution structures, particularly in membrane-mimetic environments like SDS micelles. psu.edunih.gov For example, the solution structure of Gaegurin-4 in SDS micelles was determined using homonuclear and heteronuclear NMR experiments, providing complete 1H and 15N resonance assignments. nih.gov This revealed a structure consisting of two amphipathic alpha-helices connected by a flexible loop. nih.govpsu.edunih.gov NMR studies have also investigated the dynamic properties of the peptide backbone. psu.edunih.gov Chemical shift analysis from NMR has been used to analyze hydrogen bonding distances and infer structural features like kinks in the helix of Gaegurin derivatives. capes.gov.brnih.gov
Fluorescence Spectroscopy for Membrane Interactions
Fluorescence spectroscopy is a sensitive technique used to study the interaction of peptides with membranes and to monitor conformational changes or environmental alterations experienced by fluorescent probes within the peptide or membrane. horiba.comredalyc.org For Gaegurin peptides, fluorescence spectroscopy can be used to follow microenvironmental changes near an introduced fluorescence probe. snu.ac.kr Studies have measured steady-state fluorescence emission spectra of fluorescein-labeled Gaegurin-4 to confirm the effects of different conditions, such as the presence of hexafluoro-2-propanol (HFIP), on the peptide's structure. researchgate.net Changes in emission intensity and blue-shifts in emission maxima can indicate changes in the polarity of the probe's environment, suggesting insertion into or interaction with a more hydrophobic membrane-like environment. researchgate.net Tryptophan fluorescence quenching studies can also be employed to investigate peptide-membrane interactions. acs.org
Membrane Mimetic System Studies
To understand how this compound interacts with biological membranes, researchers utilize various membrane mimetic systems that mimic the properties of cell membranes. These systems allow for controlled studies of peptide-lipid interactions and pore formation.
Liposome and Vesicle-Based Assays
Liposomes and vesicles are artificial lipid bilayers that serve as simplified models of cell membranes. nih.govacs.orgmdpi.com They are widely used in Gaegurin research to study peptide binding, membrane permeabilization, and leakage of encapsulated contents. nih.govscispace.com Assays involving liposomes and vesicles can assess the extent of dye leakage, indicating the ability of the peptide to disrupt membrane integrity and form pores. nih.govscispace.com Studies have used vesicles composed of various lipid compositions to mimic different biological membranes, such as those of bacteria or mammalian cells, to understand the peptide's selectivity. nih.govacs.org The interaction of Gaegurin peptides with liposomes can be monitored by techniques like circular dichroism and light scattering, which can reveal changes in peptide secondary structure and vesicle size upon interaction. unesp.br
Planar Lipid Bilayer Electrophysiology
Planar lipid bilayer electrophysiology is a powerful technique for studying the functional properties of ion channels and pore-forming peptides at the single-molecule level. umaryland.edunih.govspringernature.com This method involves forming an artificial lipid bilayer across a small aperture separating two chambers containing electrolyte solutions. umaryland.edunih.gov Electrodes are placed in each chamber, allowing for the measurement of ionic current across the membrane under controlled voltage conditions. umaryland.edunih.gov Gaegurin-4, for instance, has been shown to form voltage-dependent and cation-selective pores in planar lipid bilayers, and electrophysiological methods have been used to estimate the diameter of these pores. snu.ac.krnih.gov This technique allows researchers to investigate the conductance, ion selectivity, and gating behavior of the channels or pores formed by Gaegurin peptides in a well-defined lipid environment. umaryland.edunih.gov
| Technique | Information Gained | Relevant Gaegurin Research Application |
| Circular Dichroism (CD) Spectroscopy | Secondary structure (α-helix, β-sheet, etc.) | Conformational changes in membrane-mimetic environments, helical stability. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure, dynamics, interactions | Solution structure in micelles, identification of structural features like helices and flexible loops. nih.govpsu.edunih.gov |
| Fluorescence Spectroscopy | Microenvironment changes, membrane binding/insertion | Monitoring structural changes upon membrane interaction, assessing probe location within the membrane. snu.ac.krresearchgate.net |
| Liposome/Vesicle Assays | Membrane permeabilization, leakage, binding | Studying membrane disruption, pore formation, peptide-lipid interactions. nih.govscispace.comunesp.br |
| Planar Lipid Bilayer Electrophysiology | Ion channel/pore function (conductance, selectivity) | Characterizing voltage-dependent pore formation, estimating pore size and ion selectivity. snu.ac.krnih.gov |
Advanced Imaging and Interaction Studies
Advanced imaging techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are crucial tools in elucidating the mechanisms by which antimicrobial peptides like this compound interact with target cell membranes and induce morphological changes. These methods provide high-resolution visualization of the effects of peptides on bacterial surfaces and model lipid systems.
Scanning Electron Microscopy (SEM) for Morphological Changes
Studies on other antimicrobial peptides have demonstrated the utility of SEM in observing these effects. For instance, SEM analysis has shown that treatment with certain peptides leads to rough bacterial surfaces with visible pores and damages. researchgate.net This indicates that the peptides interact directly with the bacterial membrane, compromising its integrity. Sample preparation for SEM typically involves fixation, dehydration, and coating with a conductive material to enable imaging with the electron beam. nih.gov This process allows for detailed examination of the external features of the bacterial cell envelope after peptide treatment, providing visual evidence of the peptide's impact.
While specific detailed research findings on this compound using SEM were not extensively available in the search results, the general application of SEM in observing morphological changes induced by antimicrobial peptides on bacterial surfaces is well-established. This methodology would be directly applicable to this compound research to visually confirm and characterize the physical damage inflicted on target microorganisms.
Atomic Force Microscopy (AFM) (if applicable to this compound, general AMP methods)
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that offers sub-nanometer resolution imaging of surfaces, including biological samples, under near-native conditions. ucl.ac.ukoxinst.com Unlike electron microscopy, AFM does not require extensive sample preparation like metal coating, allowing for the study of samples in liquid environments. ucl.ac.ukrap-conference.org AFM is particularly valuable in antimicrobial peptide research for investigating peptide-membrane interactions at a molecular level and observing dynamic changes in real-time. ucl.ac.uk
AFM operates by scanning a sharp tip, located on a flexible cantilever, across a sample surface. ucl.ac.ukwikipedia.org The forces between the tip and the sample cause the cantilever to deflect, and this deflection is detected and used to construct a topographic image of the surface. ucl.ac.ukwikipedia.org Different imaging modes, such as contact mode and tapping mode, can be employed depending on the sample and the information required. wikipedia.org
In the context of antimicrobial peptides, AFM studies, including those potentially relevant to this compound's mechanism of action, can provide insights into:
Membrane Disruption Mechanisms: AFM can visualize different membrane disruption mechanisms employed by AMPs, such as barrel-stave poration, toroidal pore formation, and carpet disruption leading to micellization. ucl.ac.ukrsc.org By imaging model lipid bilayers or bacterial membranes treated with peptides, researchers can directly observe the formation and characteristics of pores or the disintegration of the membrane structure. ucl.ac.uk
Morphological Changes: Similar to SEM, AFM can image the morphological changes on bacterial cell surfaces induced by peptide treatment, but with potentially higher resolution and the ability to obtain quantitative data on surface roughness and elasticity. rap-conference.orguvsq.fr
Peptide-Membrane Interaction Forces: AFM can be used for force spectroscopy, measuring the interaction forces between the AFM tip (potentially modified with peptide molecules) and the membrane surface. ucl.ac.ukwikipedia.org This provides quantitative data on the binding affinity and insertion forces of the peptide.
Dynamic Processes: High-speed AFM allows for the observation of dynamic processes, such as peptide-induced pore formation or membrane remodeling, in real-time. ucl.ac.uknih.gov
While direct AFM studies specifically on this compound were not prominently found in the search results, AFM has been widely applied to study the interactions of other antimicrobial peptides with membranes. For instance, AFM has been used to study the effect of antimicrobial peptides on the cell envelope of Escherichia coli. rap-conference.org Another study utilized AFM to assess the integrity of the outer membrane by reporting on cell surface stiffness, which is a direct measure of cell wall integrity in Gram-positive bacteria and can be employed to measure the effects of outer membrane-targeting compounds. nih.gov The application of AFM to this compound research would follow similar methodologies to gain a deeper understanding of its interaction with target membranes and the resulting structural and mechanical changes.
The combination of SEM and AFM offers complementary information. SEM provides an overview of large-scale morphological damage on bacterial populations, while AFM allows for detailed, nanoscale analysis of membrane interactions and surface alterations at the single-molecule or single-cell level. rap-conference.org
Future Directions in Gaegurin 1 Research
Advanced Peptide Engineering for Enhanced Biocompatibility and Potency
A key focus for future Gaegurin-1 research lies in leveraging advanced peptide engineering techniques to optimize its therapeutic properties, specifically improving biocompatibility and potency. The rational design of AMPs often involves modifying characteristics such as net positive charge, hydrophobicity, and amphiphilicity, which are critical for selective targeting of microbial membranes over host cells nih.gov.
Studies on other peptides within the gaegurin family, such as Gaegurin 5, highlight the potential of this approach. Engineering efforts have successfully identified shorter analogues of Gaegurin 5 that retain potent antimicrobial activity while exhibiting reduced hemolytic effects. Specifically, strategic amino acid substitutions, like the introduction of tryptophan at the hydrophobic-hydrophilic interface of an inactive fragment of Gaegurin 5, were shown to restore and enhance activity, emphasizing the role of specific residues in membrane interaction. Applying similar systematic modification and truncation strategies to this compound could lead to the discovery of minimal effective sequences with improved therapeutic indices.
Further engineering could involve incorporating non-proteinogenic amino acids or cyclizing the peptide structure to increase stability against enzymatic degradation, potentially leading to improved pharmacokinetic profiles and sustained activity. Tailoring the peptide's properties based on the distinct lipid compositions of target pathogens versus host cells is a crucial aspect of designing selective and potent analogues.
Exploration of Novel Biological Activities
Beyond its established antimicrobial function, future research on this compound should actively explore the potential for novel biological activities. Many AMPs are recognized for their diverse roles in innate immunity and can possess a range of effects, including anticancer, antioxidative, and insulinotrophic properties nih.govnih.gov.
Investigations into other gaegurins have already provided evidence for expanded biological roles. Analogues of Gaegurin 5 and 6, for instance, have demonstrated cytotoxic effects against various human cancer cell lines, including those from colon and breast carcinomas, while showing minimal toxicity to non-cancerous cells. This suggests that this compound may also harbor uncharacterized anticancer potential that warrants thorough investigation through targeted screening and efficacy studies against diverse cancer models.
Future research could also delve into potential immunomodulatory effects, the ability to promote wound healing, or anti-inflammatory activities, further expanding the potential therapeutic applications of this compound. Identifying the structural features responsible for these potential novel activities will be essential for guiding future peptide design and optimization efforts.
Integration with Advanced Delivery Systems (In Vitro/Pre-Clinical Conceptualization)
The effective therapeutic application of peptide-based drugs like this compound is significantly influenced by challenges related to their delivery and stability within biological systems. Future research will focus on the conceptualization and in vitro/pre-clinical evaluation of advanced delivery systems designed to enhance this compound's efficacy and target specificity.
Microparticle and nanoparticle-based systems present a promising avenue for the delivery of antimicrobial agents, offering benefits such as increased stability, enhanced payload capacity, and the ability to encapsulate both hydrophilic and hydrophobic compounds. These systems can also be engineered to provide controlled release of the peptide, potentially improving bioavailability and reducing the required dosing frequency.
Conceptualization for this compound delivery could include encapsulation within liposomes, polymeric nanoparticles, or integration into hydrogel matrices. These approaches could shield the peptide from proteolytic degradation, extend its half-life, and facilitate targeted accumulation at sites of infection or specific tissues. Pre-clinical evaluation would involve in vitro studies to assess peptide release kinetics from the delivery system, its stability within the formulation, and its sustained efficacy against target microorganisms or cells in controlled laboratory settings. Further conceptualization could explore the incorporation of this compound into biocompatible materials for medical devices or wound dressings, leveraging its antimicrobial properties directly at potential sites of bacterial colonization. Evaluating the impact of these novel delivery systems on the peptide's pharmacological profile is a critical step in pre-clinical development.
Mechanistic Deep Dive into Cellular and Molecular Interactions
A comprehensive understanding of the precise cellular and molecular mechanisms underlying this compound's activity is crucial for its rational design and optimization. While the general mode of action for many AMPs involves interaction with and disruption of microbial membranes, the specific details for this compound require further in-depth investigation nih.govnih.gov.
Future research should aim to elucidate the detailed steps involved in this compound binding to target membranes, the mechanisms of membrane permeabilization or pore formation (if applicable), and the subsequent cellular responses. Advanced techniques such as electron microscopy, electrophysiology (e.g., using planar lipid bilayers to measure ion channel activity), and spectroscopic methods (e.g., circular dichroism and NMR to study peptide conformation in membrane-mimetic environments) can provide valuable insights into these processes.
Investigating the basis for this compound's selective toxicity towards microbial cells over mammalian cells at a molecular level is also paramount. This selectivity is often linked to the differences in membrane composition, particularly the higher content of negatively charged lipids in bacterial membranes compared to the predominantly zwitterionic and cholesterol-rich mammalian cell membranes. Detailed studies on this compound's interactions with various model membrane systems can help delineate the factors governing its selectivity. Furthermore, exploring potential intracellular targets or its influence on host immune responses could reveal additional aspects of its mechanism of action.
Development of Research Tools and Probes Based on this compound
The inherent biological activity and specific interactions of this compound make it a potential foundation for developing valuable research tools and probes. High-quality chemical probes are indispensable in biomedical research for validating therapeutic targets and investigating biological processes.
Future directions include the design and synthesis of modified this compound molecules that can function as specific probes. This could involve conjugating this compound or its active fragments with fluorescent dyes, biotin, or other labels to enable tracking of its localization, studying its binding to cellular components, or facilitating the isolation of interacting molecules. Such probes would be particularly useful for visualizing the interaction of this compound with microbial membranes or host cells in real-time, providing dynamic insights into its distribution and activity.
Developing surfaces or beads immobilized with this compound could also serve as tools for studying bacterial adhesion mechanisms or for the affinity purification of bacterial membrane proteins or lipids that interact with the peptide. These research tools would significantly contribute to a deeper understanding of the biological systems influenced by this compound and could aid in the discovery of its full spectrum of activities and targets. The development process for these probes requires careful chemical design, synthesis, and rigorous validation to ensure their specificity and functionality as research tools.
Q & A
Q. How can researchers ensure this compound study reproducibility amid heterogeneous experimental protocols?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., spectra, sequencing reads) in public repositories like PRIDE or GenBank. Publish detailed protocols on platforms like Protocols.io .
Q. What ethical guidelines govern the use of animal-derived peptides like this compound in research?
- Answer : Follow institutional animal care guidelines (e.g., IACUC) for source material procurement. For synthetic analogs, comply with Nagoya Protocol provisions on genetic resource utilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
